molecular formula C7H14O2 B064254 2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI) CAS No. 181185-40-0

2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI)

Katalognummer B064254
CAS-Nummer: 181185-40-0
Molekulargewicht: 130.18 g/mol
InChI-Schlüssel: BXQODTBLKZARFD-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI) is a chemical compound that belongs to the class of ketones. It is commonly known as R-4-Hydroxy-2-hexanone and is used in various scientific research applications.

Wirkmechanismus

The mechanism of action of 2-Hexanone, 4-hydroxy-5-methyl-, (2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI))-(9CI) is not well understood. However, it is believed to interact with various enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-Hexanone, 4-hydroxy-5-methyl-, (2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI))-(9CI) has various biochemical and physiological effects. It has been shown to exhibit antibacterial and antifungal activity. It also exhibits insecticidal activity and is used as a pesticide. Additionally, it has been shown to exhibit anti-inflammatory and analgesic activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-Hexanone, 4-hydroxy-5-methyl-, (2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI))-(9CI) in lab experiments is its high purity and enantiomeric purity. This ensures reproducibility and accuracy of the results obtained. However, one of the limitations of using this compound is its high cost.

Zukünftige Richtungen

There are various future directions for the use of 2-Hexanone, 4-hydroxy-5-methyl-, (2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI))-(9CI) in scientific research. One of the future directions is the development of new synthetic methods for the production of this compound. Additionally, there is a need for further research to understand the mechanism of action of this compound and its potential use in the development of new drugs and agrochemicals.
Conclusion:
2-Hexanone, 4-hydroxy-5-methyl-, (2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI))-(9CI) is a chemical compound that has various scientific research applications. It is commonly used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The compound exhibits various biochemical and physiological effects, including antibacterial and antifungal activity, insecticidal activity, and anti-inflammatory and analgesic activity. The compound has advantages and limitations for lab experiments, and there are various future directions for its use in scientific research.

Synthesemethoden

The synthesis of 2-Hexanone, 4-hydroxy-5-methyl-, (2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI))-(9CI) can be achieved through various methods. One of the commonly used methods is the enzymatic resolution of racemic 4-hydroxy-2-hexanone using lipases. The enantiomerically pure R-4-hydroxy-2-hexanone is obtained through this method, which is used in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

2-Hexanone, 4-hydroxy-5-methyl-, (2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI))-(9CI) is used in various scientific research applications. It is commonly used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a flavoring agent in the food industry. Additionally, it is used as a starting material for the synthesis of various chiral auxiliaries and ligands.

Eigenschaften

CAS-Nummer

181185-40-0

Produktname

2-Hexanone, 4-hydroxy-5-methyl-, (4R)-(9CI)

Molekularformel

C7H14O2

Molekulargewicht

130.18 g/mol

IUPAC-Name

(4R)-4-hydroxy-5-methylhexan-2-one

InChI

InChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5,7,9H,4H2,1-3H3/t7-/m1/s1

InChI-Schlüssel

BXQODTBLKZARFD-SSDOTTSWSA-N

Isomerische SMILES

CC(C)[C@@H](CC(=O)C)O

SMILES

CC(C)C(CC(=O)C)O

Kanonische SMILES

CC(C)C(CC(=O)C)O

Synonyme

2-Hexanone, 4-hydroxy-5-methyl-, (4R)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.